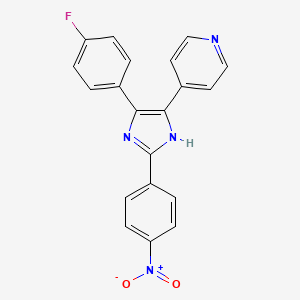
PD 169316
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole, commonly known as 4F-NPHI, is a heterocyclic compound that has been widely studied due to its diverse range of applications in scientific research. 4F-NPHI has been found to possess a wide range of biological activities, including antifungal, anti-inflammatory, and anti-cancer properties. This has made it a popular choice for use in laboratory experiments, as it can be used to study the effects of various compounds on biological systems.
Applications De Recherche Scientifique
Inhibition de la kinase MAP p38
PD 169316 est un inhibiteur puissant, perméable aux cellules, réversible, compétitif et sélectif de la kinase MAP p38 . Il entre en compétition avec l'ATP et a une valeur de CI₅₀ de 89 nM .
Régulation de l'apoptose
L'inhibition de la kinase MAP p38 par this compound bloque l'apoptose induite par le retrait du facteur trophique dans les lignées cellulaires neuronales et non neuronales . Cela suggère que this compound pourrait être utilisé dans la recherche liée à l'apoptose et à la mort cellulaire.
Études de signalisation cellulaire
Compte tenu de son rôle d'inhibiteur de la kinase MAP p38, this compound est souvent utilisé dans les études de signalisation cellulaire. Il aide les chercheurs à comprendre le rôle de la kinase MAP p38 dans divers processus cellulaires .
Recherche neurologique
La capacité de this compound à bloquer l'apoptose dans les lignées cellulaires neuronales suggère qu'il pourrait être utilisé dans la recherche neurologique, en particulier dans les études liées aux maladies neurodégénératives .
Recherche sur le cancer
La voie de la kinase MAP p38 est souvent impliquée dans le cancer. Par conséquent, this compound pourrait être utilisé dans la recherche sur le cancer pour étudier le rôle de cette voie dans la progression tumorale et la réponse à la thérapie .
Recherche sur les maladies inflammatoires
La kinase MAP p38 joue un rôle crucial dans la production de cytokines inflammatoires. This compound, en tant qu'inhibiteur de la kinase MAP p38, pourrait être utilisé dans la recherche liée aux maladies inflammatoires .
Mécanisme D'action
Target of Action
PD 169316 is a potent, cell-permeable, and selective inhibitor of p38 MAP kinase . The p38 MAP kinase is a crucial component in cellular signal transduction pathways and plays a significant role in various cell functions.
Mode of Action
This compound selectively inhibits the kinase activity of the phosphorylated p38 without hindering upstream kinases to phosphorylate p38 . It acts as a competitive inhibitor, competing with ATP for the ATP-binding site on the p38 MAP kinase .
Biochemical Pathways
This compound is a useful tool for assessing p38 MAPK’s role in a variety of cell functions, such as cytokine production, and responses to insulin and antigen challenge . It has been found to protect cells from apoptosis in response to stimuli such as withdrawal of trophic factor or gamma-irradiation , and has utility in probing the p38 MAPK/MAPKAP-K2/HSP27 signaling module .
Pharmacokinetics
It is known to be soluble in dmso at a concentration of 10 mg/ml .
Result of Action
The inhibition of p38 MAP kinase by this compound blocks apoptosis induced by trophic factor withdrawal in non-neuronal and neuronal cell lines . It also abrogates signaling initiated by both TGFbeta and Activin A .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C, protected from light . Furthermore, the compound’s solubility in DMSO suggests that the solvent environment can significantly impact its action .
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIYKDUASORTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042684 | |
| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152121-53-4 | |
| Record name | PD-169316 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-169316 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-169316 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3Y2V80CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)
![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)
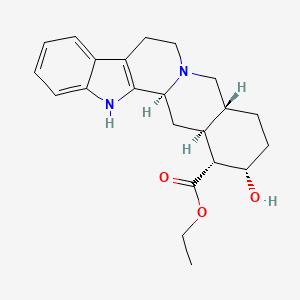
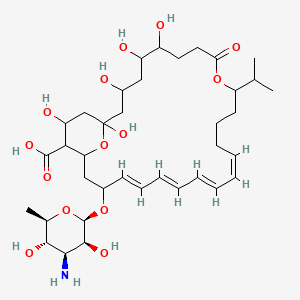
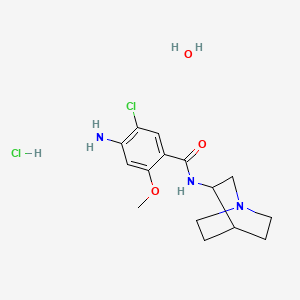

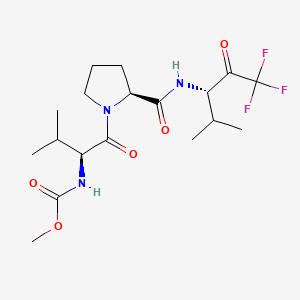
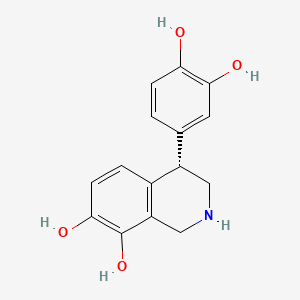
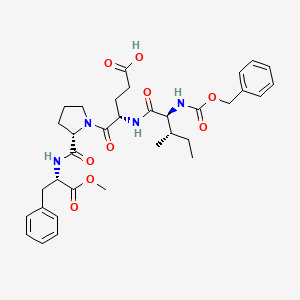
![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)
